2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol
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Overview
Description
2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the treatment of diphenylhydrazone and pyridine with iodine, which was first reported by Ortoleva in 1908 . Another widely used strategy involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, such as palladium, and specific reaction conditions, such as temperature and solvent choice, to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation, apoptosis, and other cellular functions. This makes it a potential candidate for the development of targeted therapies in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridin-3-amine
- 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Uniqueness
2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62908-84-3 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(3-aminopyrazolo[3,4-b]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-7-6-2-1-3-10-8(6)12(11-7)4-5-13/h1-3,13H,4-5H2,(H2,9,11) |
InChI Key |
RGYJWFTXPXUZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2N)CCO |
Origin of Product |
United States |
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